Spiro[fluorene-9,9'-xanthene]
Overview
Description
Spiro[fluorene-9,9’-xanthene] is a compound that has garnered significant interest in recent years due to its unique structural and electronic properties. It is often described as a “low-cost spiro” and is known for its three-dimensional, rigid, and conjugated structure. This compound is particularly notable for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and perovskite solar cells .
Mechanism of Action
Target of Action
Spiro[fluorene-9,9’-xanthene] (SFX) is primarily used in the field of optoelectronics . It serves as a hole-transporting material (HTM) in devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) . The primary targets of SFX are the donor polymers in these devices, such as P3HT and PTB7 .
Mode of Action
SFX interacts with its targets through its optoelectronic properties . It has been functionalized with terminal diketopyrrolopyrrole units to generate a promising, three-dimensional non-fullerene acceptor .
Biochemical Pathways
In the field of perovskite optoelectronics, SFX affects the hole-transporting pathways . It plays a vital role in hole collection and transportation, significantly impacting the power conversion efficiency (PCE) and overall stability of photovoltaic devices .
Pharmacokinetics
For instance, SFX exhibits excellent solubility in commonly used film-processing solvents such as chlorobenzene and o-dichlorobenzene . This solubility facilitates its incorporation into devices and impacts its availability to interact with its targets.
Result of Action
The result of SFX’s action is the enhancement of device performance. For instance, devices using SFX as an HTM have shown high power conversion efficiencies . In addition, SFX-based luminophores have demonstrated aggregation-induced emission (AIE) activity, exhibiting weak emission in dilute solution and enhanced emission in the H-aggregate state .
Action Environment
The action, efficacy, and stability of SFX can be influenced by environmental factors. For instance, the molecular engineering of SFX plays an important role in enhancing the performance and stability of PSCs . Furthermore, the molecular structure of SFX, including the positions of fluorination on the peripheral aniline units and their substitutions on the SFX core, can affect its optoelectronic performance .
Biochemical Analysis
Biochemical Properties
SFX has been functionalized with terminal diketopyrrolopyrrole units to generate a promising, three-dimensional non-fullerene acceptor . This modification enhances its optoelectronic properties, making it a potential candidate for use in biochemical reactions
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand these effects.
Molecular Mechanism
The molecular mechanism of SFX is complex and multifaceted. It has been shown to exert its effects at the molecular level through various interactions with biomolecules . For instance, the SFX core in the SP-Naph molecule is substituted with dimethoxyphenylnaphthylamine subunits to enhance conductivity and charge transport properties by expansion of the π-conjugated structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SFX have been observed to change over time . It has been noted for its stability and degradation over time, as well as its long-term effects on cellular function in in vitro or in vivo studies
Metabolic Pathways
It is known that SFX can interact with various enzymes and cofactors
Transport and Distribution
It is known that SFX can interact with various transporters or binding proteins , but the specific effects on its localization or accumulation require further study.
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiro[fluorene-9,9’-xanthene] can be synthesized through various methods. One common approach involves the condensation reaction of fluorenones with resorcinol using p-toluenesulfonic acid as a catalyst. This one-pot method is efficient and yields high purity products . Another method involves the Suzuki cross-coupling reaction, which is used to functionalize the compound with terminal diketopyrrolopyrrole units .
Industrial Production Methods
Industrial production methods for spiro[fluorene-9,9’-xanthene] typically involve scalable and cost-effective synthetic routes. The one-pot condensation reaction and Suzuki cross-coupling are both suitable for large-scale production due to their high yields and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Spiro[fluorene-9,9’-xanthene] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s conjugated structure and the presence of reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) and chlorine (Cl₂) under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of spiro[fluorene-9,9’-xanthene]-quinones, while reduction can yield spiro[fluorene-9,9’-xanthene]-diols .
Scientific Research Applications
Spiro[fluorene-9,9’-xanthene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are explored for their potential in bioimaging and as fluorescent probes.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in therapeutic agents.
Industry: It is widely used in the production of OLEDs, perovskite solar cells, and other optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
Spirobifluorene: Similar in structure but lacks the oxygen atom present in spiro[fluorene-9,9’-xanthene].
Spiro-OMeTAD: Another spiro compound used in perovskite solar cells, known for its high efficiency but higher cost compared to spiro[fluorene-9,9’-xanthene].
Spiro[fluorene-9,9’-anthracene]: Shares a similar spiro structure but with different electronic properties .
Uniqueness
Spiro[fluorene-9,9’-xanthene] stands out due to its cost-effectiveness, ease of synthesis, and excellent electronic properties. Its unique three-dimensional structure provides superior charge transport capabilities, making it highly suitable for advanced optoelectronic applications .
Properties
IUPAC Name |
spiro[fluorene-9,9'-xanthene] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)25(19)21-13-5-7-15-23(21)26-24-16-8-6-14-22(24)25/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNLHOMPVNTETJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5OC6=CC=CC=C46 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Spiro[fluorene-9,9'-xanthene]?
A1: Spiro[fluorene-9,9'-xanthene] consists of a fluorene unit and a xanthene unit connected through a spiro carbon atom at the 9-position of both units. This spiro connection leads to a rigid, non-planar, and three-dimensional structure.
Q2: What are the key spectroscopic characteristics of SFX?
A2: SFX derivatives typically exhibit strong absorption in the UV region and emit blue light. The exact absorption and emission wavelengths can be fine-tuned by incorporating different substituents onto the SFX core. [, , , ]
Q3: Why is Spiro[fluorene-9,9'-xanthene] considered a promising material for organic electronics?
A3: SFX offers several advantages for organic electronics, including high thermal stability, good film-forming properties, and the ability to be easily functionalized with various electron-donating or electron-withdrawing groups to tune its electronic properties. [, , , ]
Q4: What are the primary applications of SFX in organic light-emitting diodes (OLEDs)?
A4: SFX derivatives have been successfully employed as both blue-light-emitting materials [] and host materials for phosphorescent OLEDs [, ] due to their high triplet energy levels and ability to prevent aggregation-caused quenching.
Q5: How does SFX contribute to the performance of perovskite solar cells (PSCs)?
A5: SFX derivatives have emerged as promising hole-transporting materials (HTMs) in PSCs. Their deep highest occupied molecular orbital (HOMO) levels, high hole mobilities, and good film-forming properties contribute to efficient hole extraction and transport within the device, leading to high power conversion efficiencies. [, , , ]
Q6: How does the position of substituents on the SFX core affect the material properties?
A6: The position of substituents on the SFX core significantly influences the electronic properties, solubility, and packing behavior of the resulting materials. For example, studies have shown that attaching triphenylamine (TPA) units to the fluorene moiety of SFX increases the free energy change for hole extraction, while attaching them to the xanthene unit governs the glass transition temperature (Tg). []
Q7: What strategies are employed to enhance the solubility and processability of SFX derivatives?
A7: Introducing bulky alkyl chains or alkoxy groups to the SFX core is a common strategy to improve the solubility of SFX derivatives in common organic solvents, facilitating solution processing techniques for device fabrication. [, ]
Q8: How can the optoelectronic properties of SFX be tuned for specific applications?
A8: Incorporating electron-donating or electron-withdrawing groups onto the SFX core allows for fine-tuning of the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, influencing the absorption, emission, and charge transport properties of the material. [, ]
Q9: How is computational chemistry used to study SFX-based materials?
A9: Computational techniques, like Density Functional Theory (DFT) calculations, are employed to predict the electronic properties, molecular geometries, and packing arrangements of SFX derivatives. These insights guide the design of new materials with improved performance. [, ]
Q10: What are the key findings from molecular dynamics (MD) simulations on SFX-based systems?
A10: MD simulations provide valuable insights into the conformational behavior and packing arrangements of SFX derivatives in the solid state. This information helps researchers understand how structural modifications impact the material's morphology and charge transport properties. []
Q11: How does the spiro-configuration of SFX contribute to material stability?
A11: The rigid, non-planar structure of SFX reduces intermolecular interactions and aggregation, enhancing thermal and morphological stability. This is crucial for long-term device performance. [, ]
Q12: What factors influence the efficiency and stability of SFX-based PSCs?
A12: The performance of SFX-based PSCs depends on factors like the HTM's energy level alignment with the perovskite layer, hole mobility, film morphology, and interfacial contact stability. Optimizing these parameters is crucial for achieving high efficiency and long-term stability. [, ]
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